molecular formula C16H24BNO2 B3163545 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine CAS No. 884507-21-5

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

Cat. No. B3163545
M. Wt: 273.2 g/mol
InChI Key: BVMZBQZNGCCEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized using palladium-catalyzed cross-coupling reactions . For example, aryl bromides can be borylated using pinacolborane or bis(pinacolato)diboron in the presence of a palladium catalyst to form aryl boronates .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrolidine ring attached to a phenyl ring through a single bond. The phenyl ring is likely substituted at one position with the boronate ester group .


Chemical Reactions Analysis

Boronate esters, such as the one in this compound, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Scientific Research Applications

Synthesis and Characterization

The compound 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is utilized in the synthesis and structural analysis of various organic molecules. For example, it serves as a boric acid ester intermediate with benzene rings in the creation of complex compounds through multi-step substitution reactions. The structures of such compounds are confirmed through a combination of spectroscopic techniques (FTIR, NMR, mass spectrometry) and X-ray diffraction, demonstrating their utility in detailed chemical analysis and synthesis processes. These studies often involve conformational and molecular structure analysis through density functional theory (DFT), comparing theoretical models with experimental data to understand physicochemical properties (Huang et al., 2021).

Chemical Reactivity and Stability Analysis

Investigations into the chemical reactivity and stability of compounds featuring the 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine structure have been reported, such as the comparison of pyridin-2-ylboron derivatives' structural differences and their impact on chemical reactivity. This includes the study of bond angles and molecular orbitals to understand the experimental differences in reactivity, highlighting the significance of structural nuances in determining the stability and reactivity of boron-containing compounds (Sopková-de Oliveira Santos et al., 2003).

Materials Science and Polymer Chemistry

This chemical framework is also integral to the development of novel materials, such as deeply colored polymers incorporating pyrrolo[3,2-b]pyrrole units for potential applications in electronics and optics. The synthesis of these polymers through palladium-catalyzed polycondensation showcases the role of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine in facilitating the creation of new polymeric materials with unique properties, such as solubility in organic solvents and specific molecular weights (Welterlich et al., 2012).

Boron Chemistry and Organic Electronics

The study of boron-based anion acceptors for applications in organic electronics, such as fluoride shuttle batteries, further exemplifies the versatility of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine derivatives. These studies investigate the structural and electronic effects of boron-containing compounds on the performance of fluoride batteries, emphasizing the importance of boron chemistry in advancing energy storage technologies (Kucuk & Abe, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The use of boronate esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new synthetic methods using these compounds, or exploring their use in the synthesis of novel organic compounds .

properties

IUPAC Name

1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-5-6-10-14(13)18-11-7-8-12-18/h5-6,9-10H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMZBQZNGCCEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151444
Record name Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

CAS RN

884507-21-5
Record name Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.